molecular formula C23H19NO5 B6502625 (4Z)-4-[(furan-2-yl)methylidene]-12-[(4-methoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one CAS No. 929869-00-1

(4Z)-4-[(furan-2-yl)methylidene]-12-[(4-methoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one

Cat. No.: B6502625
CAS No.: 929869-00-1
M. Wt: 389.4 g/mol
InChI Key: KQXUPPFXJPFWDO-NHDPSOOVSA-N
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Description

This compound is a complex tricyclic heterocyclic molecule featuring a fused furan ring, a methoxyphenyl substituent, and a conjugated α,β-unsaturated ketone system. The 3,10-dioxa-12-azatricyclo framework indicates structural rigidity, which may enhance binding specificity to biological targets.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-8-[(4-methoxyphenyl)methyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-26-16-6-4-15(5-7-16)12-24-13-19-20(28-14-24)9-8-18-22(25)21(29-23(18)19)11-17-3-2-10-27-17/h2-11H,12-14H2,1H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXUPPFXJPFWDO-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Computational and Experimental Comparison Methods

  • SimilarityLab : This tool identifies commercially available analogs by comparing topological descriptors (e.g., atom pairs, pharmacophore features). For the target compound, analogs with ≥70% similarity include tricyclic lactones with substituted furans or methoxyphenyl groups .
  • CANDO platform : Unlike traditional SAR/QSAR, this method predicts functional similarity via proteomic interaction signatures. The target compound’s proteomic profile may overlap with antifungal azatricyclics due to shared furan-methoxyphenyl motifs .
  • Graph-based algorithms : Maximal common subgraph (MCS) analysis reveals that the compound shares a 6-membered lactone core with 11-hydroxy-11-methyl-4-(propan-2-ylidene)-3,12-dioxatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one (FDB019218), but diverges in substituent placement and ring saturation .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Structural Features Biological Activity Key Differences from Target Compound References
Dendalone 3-hydroxybutyrate Scalarane tricyclic, 3-hydroxybutyrate ester Antileukemic (IC₅₀ = 5.2 µM) No furan or methoxyphenyl groups
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) Dithia-azatricyclic, methoxyphenyl Not reported Sulfur atoms instead of oxygen
FDB019218 3,12-dioxatricyclo, propan-2-ylidene substituent Unknown Saturated lactone ring, no nitrogen
Thiazolidinone-azole hybrid (compound 18) Thiazolidinone core, methoxyphenyl, benzothiazole Antimicrobial (MIC = 32 µg/mL) Lack of tricyclic framework

Table 2: Computational Similarity Metrics (Target vs. Analogs)

Tool / Method Most Similar Compound Similarity Score Predicted Targets/Effects References
SimilarityLab FDB019218 74% Antifungal, kinase inhibition
CANDO proteomic profile Dendalone 3-hydroxybutyrate 68% overlap Topoisomerase IIα inhibition
MCS algorithm 9-(4-Methoxyphenyl)-derivative 62% MCS size N/A (structural alignment only)

Research Findings and Gaps

  • Synthetic challenges : The target compound’s Z-configuration and tricyclic core require precise stereochemical control, as seen in azadiene cycloadditions .
  • Activity prediction : QSAR models () are less reliable here due to the lack of a congeneric dataset. Proteomic interaction mapping (CANDO) offers a multitarget alternative .
  • Unanswered questions : The impact of the furan-methylidene group on metabolic stability and the role of the 4-methoxyphenyl moiety in target selectivity remain unexplored.

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